molecular formula C19H12F3NO3 B11060187 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11060187
M. Wt: 359.3 g/mol
InChI Key: ZCABUBNIKIYZLH-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyranoquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyranoquinoline derivative .

Chemical Reactions Analysis

4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyranoquinoline core, which imparts specific electronic and steric properties that are valuable in various scientific applications.

Properties

Molecular Formula

C19H12F3NO3

Molecular Weight

359.3 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H12F3NO3/c20-19(21,22)11-5-3-4-10(8-11)13-9-15(24)26-17-12-6-1-2-7-14(12)23-18(25)16(13)17/h1-8,13H,9H2,(H,23,25)

InChI Key

ZCABUBNIKIYZLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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